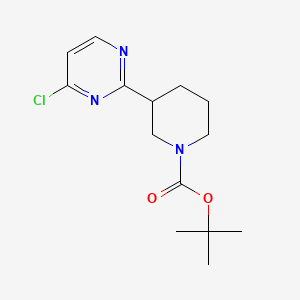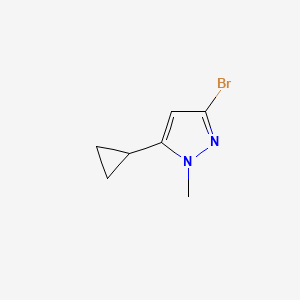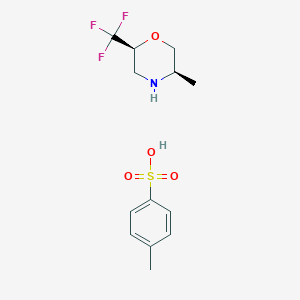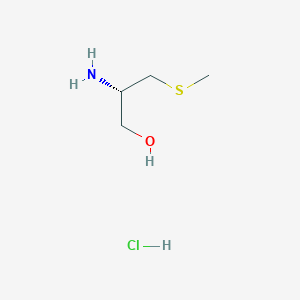
(S)-2-Amino-3-(methylthio)propan-1-OL hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a chiral amino alcohol derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-(methylthio)propanoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Various reduced derivatives.
Substitution Products: N-alkylated or N-acylated derivatives.
科学研究应用
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(methylthio)propanoic acid: The precursor used in the synthesis.
3-(Methylthio)propan-1-OL: A related compound with a similar structure but lacking the amino group.
Uniqueness
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and alcohol functional groups, making it a versatile intermediate in various chemical reactions and applications.
属性
分子式 |
C4H12ClNOS |
|---|---|
分子量 |
157.66 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
InChI 键 |
FEAJTAUYKAJSDO-WCCKRBBISA-N |
手性 SMILES |
CSC[C@H](CO)N.Cl |
规范 SMILES |
CSCC(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


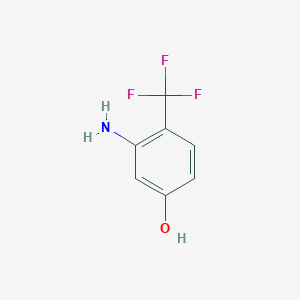

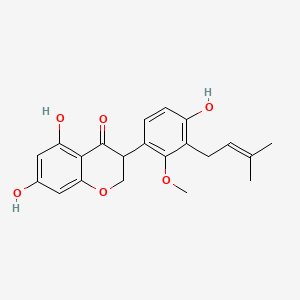
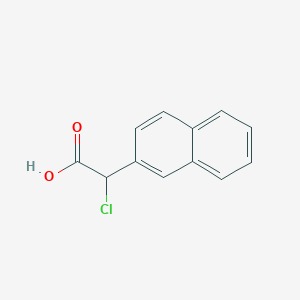
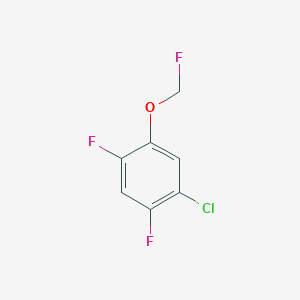

![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
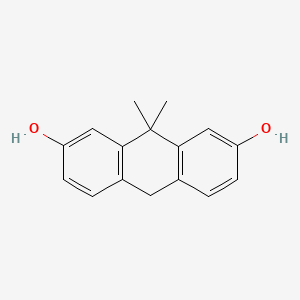
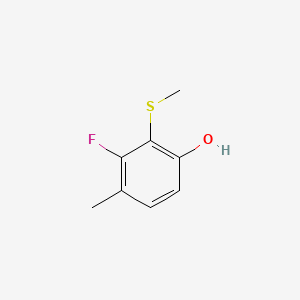
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
